Trestolone Acetate (7α-methyl-19-nortestosterone 17β-acetate), commonly referred to as MENT acetate, is a highly potent synthetic androgen and anabolic steroid derivative of nandrolone, primarily procured as an active pharmaceutical ingredient (API) for preclinical research in male hormonal contraception and androgen replacement therapy. The addition of the C17 acetate ester to the trestolone base is a critical structural modification that increases the compound's lipophilicity, enabling its use in long-acting lipid-based injectables and polymeric subdermal implants. As a research material, it is valued for its exceptional binding affinity to the androgen receptor and its distinct enzymatic resistance to 5α-reductase, which fundamentally alters its downstream metabolic profile compared to standard endogenous androgens [1].
Substituting Trestolone Acetate with unesterified trestolone base or conventional androgens like testosterone propionate leads to immediate failure in sustained-release formulation models. Unesterified trestolone possesses an extremely short terminal half-life of approximately 40 minutes, rendering it useless for long-term in vivo studies without continuous infusion [1]. Conversely, substituting with testosterone introduces confounding metabolic variables, as testosterone is readily converted by 5α-reductase into dihydrotestosterone (DHT), inducing prostate enlargement in animal models. Procuring the exact acetate ester of trestolone is strictly necessary to achieve both the pharmacokinetic stability required for depot formulations (weeks to months of steady-state release) and the specific DHT-sparing metabolic pathway required for targeted androgen replacement research [2].
For researchers developing long-acting delivery systems, the esterification of trestolone is a mandatory procurement criterion. Unesterified MENT clears rapidly with a terminal half-life of roughly 40 minutes. In contrast, Trestolone Acetate formulated in ethylene vinyl acetate copolymers achieves a steady-state controlled release rate of 300 to 400 µg/day per implant, maintaining stable serum concentrations for 4 to 12 months in clinical models [1].
| Evidence Dimension | In vivo half-life and sustained release duration |
| Target Compound Data | Steady-state controlled release (300-400 µg/day) for 4+ weeks via polymeric implant |
| Comparator Or Baseline | Trestolone base (terminal half-life ~40 minutes) |
| Quantified Difference | Acetate esterification extends the therapeutic delivery window from minutes to months when formulated in polymeric matrices. |
| Conditions | Subdermal ethylene vinyl acetate implants vs. intravenous free base administration. |
Buyers formulating depot injections or subdermal implants must procure the acetate ester to achieve the necessary lipophilicity and hydrolysis delay for long-term release.
In androgen replacement therapy (ART) research, Trestolone Acetate is specifically selected over testosterone due to its distinct enzymatic resistance [1]. While testosterone is heavily converted by 5α-reductase into DHT—a primary driver of prostate enlargement—Trestolone Acetate does not undergo 5α-reduction. Consequently, despite its massive systemic anabolic potency, its stimulatory effect on the prostate is limited to only 4 times that of testosterone, creating a highly favorable tissue-selective ratio [2].
| Evidence Dimension | 5α-reductase activation and prostate stimulation |
| Target Compound Data | No 5α-reduction; 4x prostate stimulation vs baseline |
| Comparator Or Baseline | Testosterone (High 5α-reduction to DHT) |
| Quantified Difference | Complete bypass of the DHT conversion pathway, yielding a highly favorable anabolic-to-androgenic tissue ratio. |
| Conditions | In vivo androgen replacement and metabolic profiling models. |
This metabolic divergence makes Trestolone Acetate the required precursor for developing targeted, prostate-sparing hormone therapies.
Trestolone Acetate exhibits exceptionally high binding affinity for the androgen receptor, drastically reducing the required active pharmaceutical ingredient (API) mass for experimental formulations. In comparative in vivo models, the anabolic effect on muscle tissue and the feedback effect on the pituitary are at least 10 times greater than those of testosterone[2]. This allows researchers to achieve complete gonadotropin suppression with microgram daily doses (e.g., 300-400 µg/day) rather than the milligram doses required for testosterone[1].
| Evidence Dimension | Anabolic potency and pituitary feedback suppression |
| Target Compound Data | 10x greater anabolic and pituitary feedback effect |
| Comparator Or Baseline | Testosterone (Baseline 1x) |
| Quantified Difference | 10-fold increase in anabolic activity and gonadotropin suppression per milligram of API. |
| Conditions | In vivo pharmacological models assessing muscle growth and LH/FSH suppression. |
The extreme potency of Trestolone Acetate allows for miniaturized drug delivery devices, such as single-rod subdermal implants, that would be physically impossible to load with sufficient testosterone.
The processability of Trestolone Acetate in pharmaceutical manufacturing relies heavily on its solubility profile. As a moderately lipophilic steroid ester, it exhibits very low aqueous solubility but dissolves readily in standard organic solvents used for depot formulation and in vitro assays. Quantitative solubility data confirms it achieves 30 mg/ml in Dimethylformamide (DMF), 25 mg/ml in Dimethyl Sulfoxide (DMSO), and 30 mg/ml in Ethanol .
| Evidence Dimension | Organic solvent solubility |
| Target Compound Data | 30 mg/ml in DMF/Ethanol, 25 mg/ml in DMSO |
| Comparator Or Baseline | Aqueous media (Insoluble/low solubility) |
| Quantified Difference | High solubility in organic excipients enables high-concentration lipid or polymeric depot loading. |
| Conditions | Standard laboratory solubility assays at room temperature. |
Technical buyers must verify these solubility parameters to ensure compatibility with their specific lipid-based or polymer-matrix manufacturing workflows.
Utilizing the acetate ester's optimized lipophilicity and controlled hydrolysis rate to manufacture ethylene vinyl acetate (EVA) implants capable of releasing 300-400 µg/day for long-term male contraceptive models [1].
Procuring Trestolone Acetate as the primary androgen in preclinical models requiring strict avoidance of 5α-reductase conversion to DHT, leveraging its highly favorable 10:4 muscle-to-prostate stimulation ratio compared to testosterone [2].
Employing the compound as a highly potent, quantitatively established reference standard in competitive binding assays and HPTA suppression studies, where it demonstrates 10-fold greater pituitary feedback suppression than baseline androgens [2].